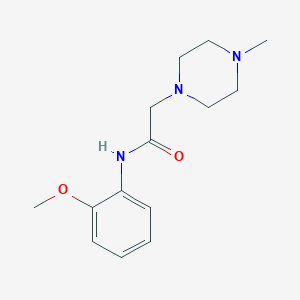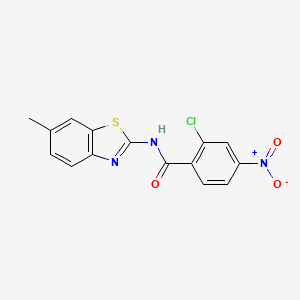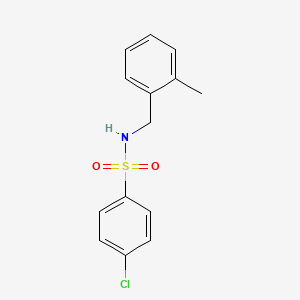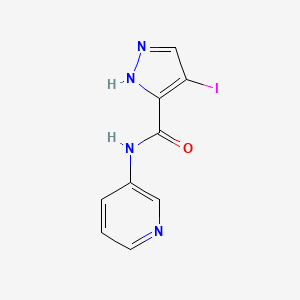![molecular formula C18H21N3O3S B5802328 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5802328.png)
4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide, also known as CPSB, is a chemical compound that has been extensively studied for its potential use in scientific research. CPSB is a potent and selective inhibitor of a specific protein called heat shock protein 90 (HSP90), which plays a crucial role in various cellular processes.
作用機序
4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide binds to the ATP-binding site of HSP90, thereby inhibiting its activity. HSP90 is a chaperone protein that helps in the folding and stabilization of many client proteins, including several oncogenic proteins. Inhibition of HSP90 leads to the degradation of these client proteins, which can result in the inhibition of tumor growth.
Biochemical and Physiological Effects:
4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide has been shown to have potent anticancer activity in preclinical studies. It has been demonstrated to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the inhibition of tumor growth.
実験室実験の利点と制限
4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide has several advantages for lab experiments, including its potency and selectivity for HSP90. It has also been shown to have good pharmacokinetic properties, which is essential for its potential use as a therapeutic agent. However, 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide also has some limitations, including its complex synthesis method and its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
将来の方向性
There are several future directions for the research on 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide. One potential direction is to evaluate its efficacy in clinical trials as a potential anticancer agent. Another direction is to explore its potential use in other diseases, such as neurodegenerative diseases and infectious diseases. Further research is also needed to understand its mechanism of action and to optimize its pharmacokinetic properties for its potential use as a therapeutic agent.
Conclusion:
In conclusion, 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide is a potent and selective inhibitor of HSP90, which has shown promising results in preclinical studies as a potential anticancer agent. Its complex synthesis method and potential toxicity need to be carefully evaluated in preclinical and clinical studies. Further research is needed to explore its potential use in other diseases and to optimize its pharmacokinetic properties for its potential use as a therapeutic agent.
合成法
The synthesis of 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide involves several steps, including the preparation of the starting materials, the coupling of the amine and acid components, and the final purification of the product. The detailed synthesis method has been described in several research articles, and it involves the use of various reagents and solvents. The synthesis of 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide is a complex process that requires a high level of expertise and precision.
科学的研究の応用
4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. HSP90 is overexpressed in many cancer cells, and its inhibition can lead to the degradation of several oncogenic proteins, thereby inhibiting tumor growth. 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide has shown promising results in preclinical studies as a potential anticancer agent.
特性
IUPAC Name |
4-(cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(20-13-16-7-3-4-12-19-16)14-8-10-17(11-9-14)25(23,24)21-15-5-1-2-6-15/h3-4,7-12,15,21H,1-2,5-6,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEUOAOYKHMCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-furyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5802253.png)




![4-chloro-N-[(2,4-dichlorobenzoyl)oxy]benzamide](/img/structure/B5802277.png)
![5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5802297.png)
![N-(2-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5802305.png)
![1-ethyl-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5802313.png)

![N-({5-[(2-chloro-6-methylphenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802335.png)

![N,N-diethyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5802348.png)
![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)